3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole

Histamine H3 Receptor Binding Affinity Drug Discovery

The compound 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole, commonly referred to as GR-175737, is a synthetic organic molecule belonging to the 1,2,4-oxadiazole class. It is recognized as a potent and selective partial agonist at the histamine H3 receptor.

Molecular Formula C14H13ClN4O
Molecular Weight 288.73 g/mol
CAS No. 176860-26-7
Cat. No. B1672120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
CAS176860-26-7
SynonymsGR 175737;  GR175737;  GR-175737.
Molecular FormulaC14H13ClN4O
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl
InChIInChI=1S/C14H13ClN4O/c15-11-3-1-10(2-4-11)7-13-18-14(20-19-13)6-5-12-8-16-9-17-12/h1-4,8-9H,5-7H2,(H,16,17)
InChIKeyCPOUJACQGWJJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR-175737 (CAS 176860-26-7): A Selective Histamine H3 Receptor Partial Agonist for Targeted Neuroscience and Inflammation Research


The compound 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole, commonly referred to as GR-175737, is a synthetic organic molecule belonging to the 1,2,4-oxadiazole class. It is recognized as a potent and selective partial agonist at the histamine H3 receptor [1]. This compound was designed as part of a series replacing the isothiourea moiety of earlier H3 antagonists to improve the drug-like profile, resulting in a molecule that is orally active and centrally penetrating [2].

H3 receptor partial agonist signaling studies
CNS-penetrant tool compound for in vivo neuroscience research
1,2,4-oxadiazole scaffold with reported oral activity

The Pitfalls of Analog Interchange: Why GR-175737's Selectivity and Functional Bias Cannot Be Assumed Among H3-Targeting Scaffolds


Substitution within the histamine H3 receptor (H3R) ligand class is highly unreliable due to profound functional selectivity (biased agonism) and dramatic species-dependent potency variations, as explicitly demonstrated for GR-175737 [1]. While originally developed as an antagonist, GR-175737 was later characterized to act as a partial agonist at both rat and human H3 receptors, a functional profile not shared by all imidazole-containing H3R ligands [1]. Unlike reference antagonists such as ciproxifan or thioperamide, which show inverse agonism properties, GR-175737's partial agonist activity can lead to opposite pharmacological outcomes in models of neurotransmitter release, rendering simple potency comparisons meaningless for predicting a compound's utility in disease models [1].

GR-175737
Partial Agonist
Ciproxifan / Thioperamide: Inverse agonists with opposite functional direction at H3R
Functional bias may not transfer
Partial agonism versus inverse agonism may produce opposite signaling outcomes in neurotransmitter release models.
Species-dependent pharmacology context
H3R ligand potency and functional response differ across rat and human receptors; cross-species assumptions require validation.
Scaffold-class differences limit direct substitution
Imidazole-containing H3R ligands span diverse functional profiles; partial agonist activity is not a class-wide property.

GR-175737 (CAS 176860-26-7) Evidence Guide: Head-to-Head Potency, Functional Selectivity, and Pharmacokinetic Advantage


GR-175737 Exhibits High, Single-Digit Nanomolar Binding Affinity for the Human Histamine H3 Receptor, Comparable to Clinical-Stage Compounds

GR-175737 demonstrates a high affinity for the human histamine H3 receptor (hH3R) with a binding inhibition constant (pKi) of 8.6, which translates to a Ki of approximately 2.5 nM [1]. For comparison, this is in a similar range to the clinically investigated H3R antagonist/inverse agonist pitolisant (pKi ~ 8.5, Ki ~ 3.2 nM) [2]. This confirms GR-175737's place among high-affinity H3R ligands, making it a valuable tool compound.

Binding Affinity at Human H3R
Reported
pKi 8.6 / Ki ~2.5 nM
Supports H3R target-engagement comparison with clinical-stage ligands.
Cross-study comparable to pitolisant (pKi 8.5); radioligand binding on recombinant human H3R.
Histamine H3 Receptor Binding Affinity Drug Discovery

Demonstrated Partial Agonist Functional Bias at H3 Receptors, Differentiating GR-175737 from Standard Antagonists

In a study characterizing recombinant human and rat H3 receptors, GR-175737 was explicitly identified as a partial agonist in a functional cAMP assay, unlike reference antagonists which displayed inverse agonism [1]. This functional bias means GR-175737 activates the receptor's downstream signaling pathway to a sub-maximal level, whereas standard antagonists like ciproxifan and thioperamide suppress constitutive receptor activity. This distinct pharmacological action is critical for interpreting results in complex biological systems.

Functional Activity at H3R
Head-to-head
Partial Agonist vs Inverse Agonists
Functional bias context for assay interpretation; cAMP assay on recombinant rat and human H3R.
Thioperamide and ciproxifan display inverse agonism; qualitative difference in response direction.
Functional Selectivity cAMP Assay Pharmacology

Superior Oral Bioavailability and Central Nervous System Penetration Profile Over First-Generation Imidazole Antagonists

The replacement of the isothiourea group in earlier compounds led to GR-175737, which is characterized not only by its potency but also by its 'orally active and centrally penetrating' profile [1]. While first-generation H3 antagonists like thioperamide are also centrally active, the 1,2,4-oxadiazole scaffold was specifically designed to overcome liabilities common in earlier imidazole-based H3 ligands, such as poor oral absorption and potential toxicity related to the thiourea group, providing a clear procurement advantage for in vivo studies [1].

CNS-Penetrant Design Profile
Class-level
Orally active 1,2,4-oxadiazole scaffold
Supports in vivo CNS research design; reported to replace isothiourea liabilities.
Class-level inference from design principles; specific PK parameters require independent verification.
Pharmacokinetics Brain Penetration CNS Drug

High-Impact Application Scenarios for GR-175737 (3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole)


Investigating Functional Selectivity (Biased Agonism) at the Histamine H3 Receptor

GR-175737 is a key tool compound for dissecting histamine H3 receptor (H3R) signaling pathways. Its established identity as a partial agonist [1] allows researchers to investigate receptor conformations and downstream signaling cascades (e.g., Gαi/o-mediated cAMP inhibition) that are distinct from those engaged by inverse agonists like ciproxifan. This application is crucial for fundamental pharmacological profiling in recombinant systems and native tissues.

Use as a Positive Control in H3R-Targeted Inflammatory Disease Models

The compound's potent partial agonist activity (EC50 of 7.8 nM) makes it a useful positive control in cellular models of inflammation where H3R modulation is implicated . Its defined activity can help validate assay systems designed to screen for novel H3R modulators with anti-inflammatory potential.

As a Centrally-Penetrant Tool Compound for In Vivo Studies of Histaminergic Neurotransmission

Given its confirmed oral bioavailability and blood-brain barrier penetration [2], GR-175737 is ideally suited for in vivo pharmacological studies in rodents. It can be used to probe the role of H3R partial agonism/antagonism in cognitive function, feeding behavior, and sleep-wake cycle regulation, serving as a preferred alternative to less selective or peripherally restricted H3R ligands.

Application
Selection Property
Validation Focus
H3R biased agonism signaling studies
Functional selectivity review
cAMP pathway endpoint context
H3R-modulation cellular screening
Comparator assay context
Inflammatory model endpoint review
In vivo CNS histaminergic research
CNS-penetrant research tool
Neurotransmission model validation
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